molecular formula C10H12ClN B3231257 2-(2-Chlorophenyl)cyclobutan-1-amine CAS No. 1315366-04-1

2-(2-Chlorophenyl)cyclobutan-1-amine

Cat. No.: B3231257
CAS No.: 1315366-04-1
M. Wt: 181.66
InChI Key: LHHIHKIVABTZCO-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)cyclobutan-1-amine (CAS: 1315366-04-1) is a cyclobutane-derived amine featuring a 2-chlorophenyl substituent. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol . Key physicochemical properties include:

  • XlogP (lipophilicity): 2.2
  • Topological Polar Surface Area (TPSA): 26 Ų
  • Hydrogen bond donors/acceptors: 1/1
  • Complexity index: 160 .

Properties

IUPAC Name

2-(2-chlorophenyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHIHKIVABTZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction and amination steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-(2-Chlorophenyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(2-Chlorophenyl)cyclobutan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Ring Size XlogP TPSA (Ų) Salt Form
This compound C₁₀H₁₂ClN 181.66 2-Cl Cyclobutane 2.2 26 Free base
2-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 195.65 2-F Cyclopropane N/A N/A Hydrochloride
This compound HCl C₁₀H₁₃Cl₂N 218.12 2-Cl Cyclobutane N/A N/A Hydrochloride
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine C₁₂H₁₄F₃N 229.25 2-CF₃ Cyclopentane N/A N/A Free base

Notes:

  • Data sourced from .
Key Observations:

Substituent Effects: Chlorine vs. Fluorine: The 2-fluorophenyl analog (C₉H₁₁ClFN) has a lower molecular weight and reduced steric bulk compared to the chlorinated compound. Fluorine’s electronegativity may enhance metabolic stability but reduce lipophilicity compared to chlorine .

Ring Size and Strain: Cyclopropane: The 2-fluorophenyl cyclopropane analog features a highly strained three-membered ring, which may increase reactivity but decrease conformational flexibility compared to cyclobutane .

Salt Forms:

  • The hydrochloride salt of this compound (C₁₀H₁₃Cl₂N) exhibits higher solubility in polar solvents compared to the free base, a critical factor in pharmaceutical formulation .

Stability and Degradation

  • Degradation Products: Impurities such as diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (mentioned in ) highlight the importance of stability studies for structurally related compounds. The presence of the 2-chlorophenyl group in degradation products suggests shared reactivity pathways .

Biological Activity

Overview

2-(2-Chlorophenyl)cyclobutan-1-amine is an organic compound with significant potential in biological applications. It belongs to the class of cyclobutylamines and is characterized by a chlorophenyl substituent. The compound's molecular formula is C10H12ClN, and it has been investigated for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can alter the activity of these targets, leading to various biological effects. The precise pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes and may modulate receptor activity, which could have therapeutic implications.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of Mycobacterium tuberculosis (Mtb). A high-throughput screening of a diverse chemical library identified several compounds with significant inhibitory activity against Mtb, with some analogs of this compound showing promising results. For instance, compounds derived from this scaffold exhibited MIC (Minimum Inhibitory Concentration) values below 20 µM, indicating potent activity against the pathogen .

Cytotoxicity Evaluation

In parallel to its antibacterial activity, the cytotoxicity of this compound was assessed against HepG2 liver cells. The selectivity index (SI), which is calculated as the ratio of HepG2 IC20 to Mtb MIC, provides insights into the compound's safety profile. Compounds with a high SI indicate lower toxicity to human cells compared to their efficacy against bacterial cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. The following table summarizes some key analogs and their respective biological activities:

CompoundMIC (µM)HepG2 IC20 (µM)Selectivity Index (SI)
This compound<20>40>2
4-phenylpiperidine6.3>80>12
Aminoarylpyridine23271.17
Acetyl indole4.5306.67

This table illustrates that while this compound has a favorable profile, other compounds like acetyl indole show even greater potency against Mtb with acceptable cytotoxicity levels.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of cyclobutylamines, including this compound. Researchers synthesized these derivatives to explore their structure-activity relationships (SAR). The findings indicated that modifications to the chlorophenyl group significantly influenced both the antibacterial potency and cytotoxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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